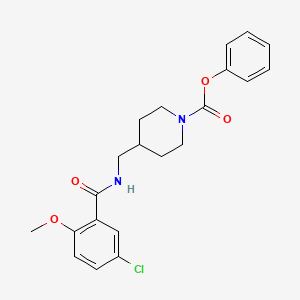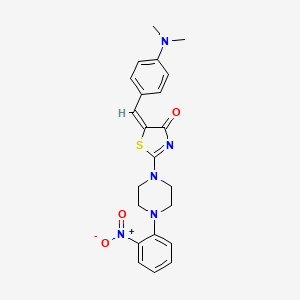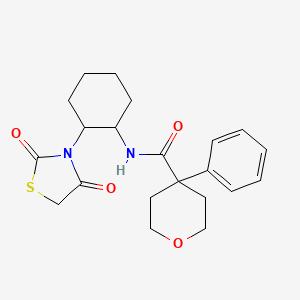![molecular formula C14H23NO5 B2830425 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2174001-65-9](/img/structure/B2830425.png)
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid” is a chemical compound with the molecular formula C14H23NO5 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.34 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Boc-ONB has been widely used in scientific research for its potential applications in the field of medicinal chemistry. This compound can be used as a building block for the synthesis of various bioactive molecules, such as inhibitors of serine proteases and histone deacetylases. Boc-ONB can also be used as a reagent for the synthesis of peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of Boc-ONB is not fully understood. However, it has been reported that this compound can inhibit the activity of serine proteases by irreversibly modifying the active site of the enzyme. Boc-ONB can also inhibit the activity of histone deacetylases by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Boc-ONB has been shown to have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells by inducing apoptosis. Boc-ONB can also inhibit the proliferation of T cells and the production of inflammatory cytokines. Additionally, Boc-ONB can increase the expression of genes involved in lipid metabolism and glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-ONB in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal reagent for the synthesis of bioactive molecules. However, one of the limitations of using Boc-ONB is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-ONB in scientific research. One potential direction is the development of new inhibitors of serine proteases and histone deacetylases using Boc-ONB as a building block. Another direction is the investigation of the potential therapeutic applications of Boc-ONB in the treatment of cancer and inflammatory diseases. Additionally, the use of Boc-ONB in the synthesis of peptides and peptidomimetics may lead to the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, Boc-ONB is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound can be easily synthesized and purified, making it an ideal reagent for the synthesis of bioactive molecules. Boc-ONB has various biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of cancer and inflammatory diseases. The future directions for the use of Boc-ONB in scientific research are promising and may lead to the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of Boc-ONB can be achieved using various methods, such as the reaction of N-Boc-protected 2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid with 4-nitrobenzyl alcohol. This reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The crude product is then purified using silica gel column chromatography to obtain pure Boc-ONB.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGLESZXGPKCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2830348.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2830351.png)
![4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830353.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2830355.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2830357.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2830362.png)

